N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
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Overview
Description
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a complex organic compound that features an indole moiety, a tetrazole ring, and a cyclohexane carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the methoxy group and the ethyl linker.
The tetrazole ring can be introduced through a cycloaddition reaction involving an azide and a nitrile . The final step involves coupling the indole derivative with the tetrazole and cyclohexanecarboxamide moieties under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and the cycloaddition reactions, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic substitution can be facilitated by using reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indoxyl derivatives, while reduction of a nitro group can yield an amine.
Scientific Research Applications
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: Its potential therapeutic effects are being explored in various preclinical studies.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and composites.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors, such as serotonin receptors, and modulate their activity . The tetrazole ring can also interact with enzymes and proteins, potentially inhibiting their function. These interactions can lead to various biological effects, such as anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Compounds with antiviral activity.
Azepinoindole: A compound with a similar indole core structure.
Uniqueness
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is unique due to the combination of its indole, tetrazole, and cyclohexanecarboxamide moieties. This unique structure allows it to interact with a wide range of biological targets and exhibit diverse biological activities.
Properties
Molecular Formula |
C19H24N6O2 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyindol-1-yl)ethyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C19H24N6O2/c1-27-17-7-5-6-16-15(17)8-12-24(16)13-11-20-18(26)19(9-3-2-4-10-19)25-14-21-22-23-25/h5-8,12,14H,2-4,9-11,13H2,1H3,(H,20,26) |
InChI Key |
IQIVQNXUQJDWNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCNC(=O)C3(CCCCC3)N4C=NN=N4 |
Origin of Product |
United States |
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